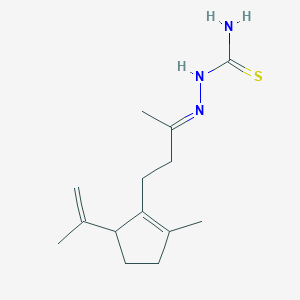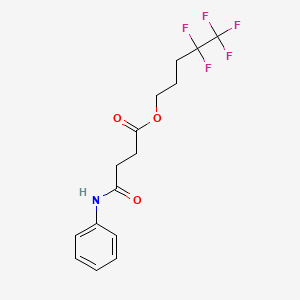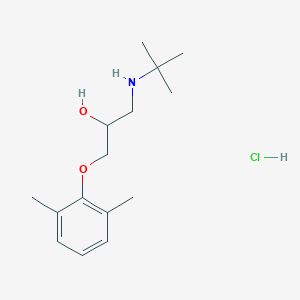
2-(2,4-dimethoxyphenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
Übersicht
Beschreibung
2-(2,4-dimethoxyphenyl)-4-ethyl-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, commonly referred to as Ro 15-4513, is a chemical compound that has been the subject of scientific research for several decades. It was first synthesized in the 1970s and has since been studied for its potential applications in various fields, including pharmacology and neuroscience.
Wirkmechanismus
Ro 15-4513 is a selective antagonist of the benzodiazepine site on the GABA receptor, meaning that it binds to a specific site on the receptor and blocks the action of benzodiazepines, a class of drugs that are commonly used to treat anxiety and other conditions. This mechanism of action has made Ro 15-4513 a valuable tool for studying the role of the GABA receptor in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that Ro 15-4513 can have a range of biochemical and physiological effects, depending on the specific context and dosage. For example, it has been shown to increase the release of dopamine in the brain, which may play a role in its potential therapeutic applications. It has also been shown to have a range of effects on other neurotransmitters, such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of Ro 15-4513 is its selectivity for the benzodiazepine site on the GABA receptor, which allows researchers to study the effects of this specific site without interference from other compounds. However, one limitation of Ro 15-4513 is that it has a relatively short half-life, meaning that its effects may be relatively short-lived compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research on Ro 15-4513 and its applications in pharmacology and neuroscience. Some possible areas of focus include:
- Further studies on the specific biochemical and physiological effects of Ro 15-4513 in different contexts and dosages.
- Exploration of its potential therapeutic applications, particularly in the treatment of anxiety and other psychiatric disorders.
- Development of new compounds based on Ro 15-4513 that may have improved selectivity and efficacy.
- Investigation of its potential use as a research tool in other areas of neuroscience and pharmacology.
Conclusion:
Ro 15-4513 is a chemical compound that has been the subject of extensive scientific research for several decades. Its selective antagonism of the benzodiazepine site on the GABA receptor has made it a valuable tool for studying the role of this receptor in various physiological processes. While there are still many unanswered questions about its potential applications and mechanisms of action, Ro 15-4513 represents a promising area of research for the future.
Wissenschaftliche Forschungsanwendungen
Ro 15-4513 has been the subject of extensive scientific research due to its potential applications in pharmacology and neuroscience. In particular, it has been studied for its effects on the gamma-aminobutyric acid (GABA) receptor, a neurotransmitter that plays a critical role in regulating brain activity.
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-4-ethyl-1-hydroxy-5,5-dimethyl-2H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-6-13-15(2,3)17(18)14(16-13)11-8-7-10(19-4)9-12(11)20-5/h7-9,14,18H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDANRNQSVWSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(pentafluorophenyl)ethanone [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3847052.png)
![N'-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847059.png)

![1-[3-(2-bromophenoxy)propyl]piperidine](/img/structure/B3847062.png)




![1-[3-(2-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B3847122.png)

![methyl 3-[(2-thienylcarbonyl)amino]-2-butenoate](/img/structure/B3847144.png)
![N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B3847145.png)

![1-[5-(2-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B3847150.png)
